![molecular formula C16H19N3O3 B14186522 4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol CAS No. 922712-67-2](/img/structure/B14186522.png)
4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol is an organic compound that belongs to the class of hydrazinylphenols It is characterized by the presence of a tert-butyl group at the 4-position and a nitrophenylhydrazinyl group at the 2-position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol typically involves the reaction of 4-tert-butyl-2-nitrophenol with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinyl group. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenols, depending on the reaction conditions and reagents used.
科学的研究の応用
4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The overall effect of the compound depends on its specific interactions with biological molecules and pathways.
類似化合物との比較
Similar Compounds
4-tert-Butyl-2-nitrophenol: A precursor in the synthesis of 4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol.
2-tert-Butyl-4-methylphenol: Another phenolic compound with similar structural features but different reactivity and applications.
4-tert-Butylphenol: A simpler phenolic compound used in various industrial applications.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and nitrophenylhydrazinyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
922712-67-2 |
|---|---|
分子式 |
C16H19N3O3 |
分子量 |
301.34 g/mol |
IUPAC名 |
4-tert-butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)11-8-9-15(20)13(10-11)18-17-12-6-4-5-7-14(12)19(21)22/h4-10,17-18,20H,1-3H3 |
InChIキー |
BPKPNKPXPKNAKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NNC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


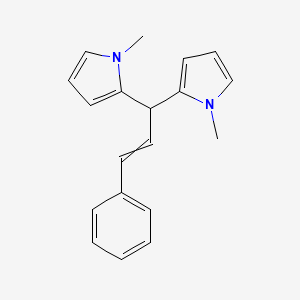
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
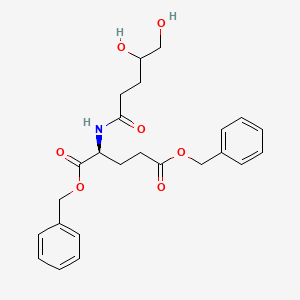
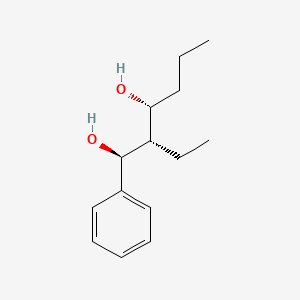
![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
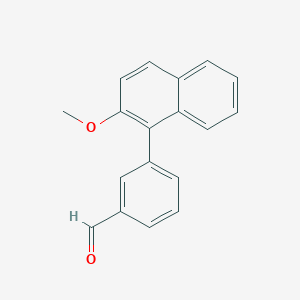
![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)
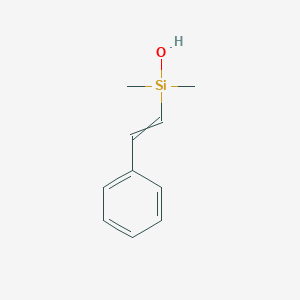
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
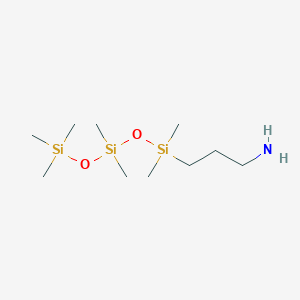
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)
